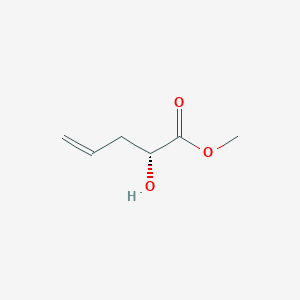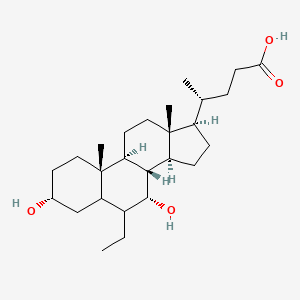
Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate is a compound that consists of a pyridine ring substituted with three methyl groups and an iodanum ion complexed with hexafluorophosphate. This compound is known for its unique chemical properties and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylpyridine can be synthesized through the Hantzsch dihydropyridine synthesis, which involves the reaction of ethyl acetoacetate, acetaldehyde, and ammonia in a 2:1:1 ratio . Another method involves the isolation of 2,4,6-Trimethylpyridine from Dippel’s oil .
Industrial Production Methods
Industrial production of 2,4,6-Trimethylpyridine typically involves the distillation of mixed pyridines, followed by further purification through fractional distillation .
化学反応の分析
Types of Reactions
2,4,6-Trimethylpyridine undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized using potassium permanganate to form collidinic acid.
Dehydrohalogenation: It is used in organic syntheses for dehydrohalogenation reactions by binding the formed hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used for the oxidation of 2,4,6-Trimethylpyridine.
Dehydrohalogenation: Hydrogen halides are typically involved in dehydrohalogenation reactions.
Major Products Formed
科学的研究の応用
2,4,6-Trimethylpyridine is widely used in scientific research due to its unique properties:
作用機序
The mechanism of action of 2,4,6-Trimethylpyridine involves its basic properties, which allow it to act as a nucleophile in various chemical reactions. It can form complexes with other molecules, such as trifluoroiodomethane, which can be studied using nuclear magnetic resonance spectroscopy . The molecular targets and pathways involved in its reactions depend on the specific chemical context in which it is used.
類似化合物との比較
2,4,6-Trimethylpyridine is part of the collidines group, which includes several constitutional isomers:
Compared to its isomers, 2,4,6-Trimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications in scientific research.
特性
IUPAC Name |
2,4,6-trimethylpyridine;(2,4,6-trimethylpyridin-3-yl)iodanium;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN.C8H11N.F6P/c1-5-4-6(2)10-7(3)8(5)9;1-6-4-7(2)9-8(3)5-6;1-7(2,3,4,5)6/h4,9H,1-3H3;4-5H,1-3H3;/q+1;;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZSNTIYVCCWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C.CC1=CC(=NC(=C1[IH+])C)C.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F6IN2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-[(8S,10S,11S,13S,14S,16S,17R)-11-acetyloxy-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B8005788.png)

![sodium;2-[[(4R)-4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B8005801.png)
![(3S,5S)-5-[(2S)-2-azido-1-[4-methoxy-3-(3-methoxypropoxy)phenyl]-5-methylhexan-2-yl]-3-propan-2-yloxolan-2-one](/img/structure/B8005812.png)




